molecular formula C24H28N2OS B11528157 3,3,7,8-tetramethyl-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3,7,8-tetramethyl-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11528157
M. Wt: 392.6 g/mol
InChI Key: BSMUCANIKIIEPV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (400 MHz, CDCl₃):

  • δ 1.32 (s, 6H, C3-CH₃)
  • δ 2.42 (s, 3H, SCH₃)
  • δ 3.10–3.25 (m, 4H, H4/H5)
  • δ 7.25–7.60 (m, 8H, aromatic)

The C3 methyl groups appear as a singlet due to equivalent environments, while the SCH₃ proton signal integrates as a singlet at δ 2.42. Aromatic protons split into multiplets from coupling with the sulfur atom’s quadrupole moment.

Mass Spectrometric Fragmentation Patterns

Key fragmentation pathways (ESI-MS, m/z):

  • Base peak at m/z 389 [M+H]⁺
  • Loss of SCH₃ (47 Da) → m/z 342
  • Retro-Diels-Alder cleavage of diazepine ring → m/z 215 (dibenzo fragment)
  • α-cleavage at ketone → m/z 173 (methylsulfanylphenyl ion)

The stability of the molecular ion arises from conjugation between the aromatic systems and the diazepine ring.

Infrared (IR) Vibrational Mode Analysis

Notable IR absorptions (KBr, cm⁻¹):

  • 1685 (C=O stretch, diazepinone)
  • 1580 (C=N stretch)
  • 1260 (C–S vibration)
  • 2920–2850 (C–H stretch, methyl groups)

The C=O stretch appears at lower wavenumbers than typical ketones (1700–1750 cm⁻¹) due to conjugation with adjacent nitrogen atoms.

Properties

Molecular Formula

C24H28N2OS

Molecular Weight

392.6 g/mol

IUPAC Name

2,3,9,9-tetramethyl-6-(4-methylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C24H28N2OS/c1-14-10-18-19(11-15(14)2)26-23(16-6-8-17(28-5)9-7-16)22-20(25-18)12-24(3,4)13-21(22)27/h6-11,23,25-26H,12-13H2,1-5H3

InChI Key

BSMUCANIKIIEPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)SC)C(=O)CC(C3)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Methyl N-(2-Amino-4-(methylsulfanyl)phenyl)anthranilate

Reactants:

  • 2-Amino-4-(methylsulfanyl)benzoic acid

  • Methanol (as alkylating agent)

Procedure:

  • Esterification:
    2-Amino-4-(methylsulfanyl)benzoic acid+CH3OHH2SO4Methyl 2-amino-4-(methylsulfanyl)benzoate\text{2-Amino-4-(methylsulfanyl)benzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 2-amino-4-(methylsulfanyl)benzoate}

  • Coupling: React with o-nitrobenzoyl chloride under Schotten-Baumann conditions:
    Methyl 2-amino-4-(methylsulfanyl)benzoate+o-nitrobenzoyl chloridepyridineMethyl N-(2-nitro-4-(methylsulfanyl)phenyl)anthranilate\text{Methyl 2-amino-4-(methylsulfanyl)benzoate} + \text{o-nitrobenzoyl chloride} \xrightarrow{\text{pyridine}} \text{Methyl N-(2-nitro-4-(methylsulfanyl)phenyl)anthranilate}

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

Cyclization to Form Diazepinone Core

Conditions:

  • Temperature: 240–250°C

  • Duration: 1–2 hours

  • Atmosphere: Inert (N₂/Ar)

Mechanism:
Intramolecular nucleophilic attack by the amine on the ester carbonyl, followed by dehydration:

\chemfig6((=O)N([::60]C(=O)OCH3)6(S(CH3)===))ΔDiazepinone core[2]\chemfig{6((=O)-N(-[::60]C(=O)OCH_3)-6(-S(-CH_3)-=-=-=-))} \xrightarrow{\Delta} \text{Diazepinone core}

Yield: ~80–86% (extrapolated from analogous reactions).

Catalytic Cascade Reaction with Transition Metals

Adapted from the one-pot synthesis of 1,4-benzodiazepine-5-ones:

Reaction Setup

Catalysts:

  • MoO₂(acac)₂ (10 mol%)

  • Cu(CF₃SO₃)₂ (10 mol%)

Reductant: PPh₃ (2.5 equiv)
Solvent: Anhydrous toluene
Temperature: 110°C
Time: 12 hours

Substrate Design

Starting material:
o-Nitrobenzoic N-(4-(methylsulfanyl)phenyl)amide\text{o-Nitrobenzoic N-(4-(methylsulfanyl)phenyl)amide}

Synthesis:

  • Prepare o-nitrobenzoyl chloride via SOCl₂ treatment.

  • React with 4-(methylsulfanyl)aniline in CH₂Cl₂/pyridine.

Mechanistic Pathway

  • Nitrogen Reduction: Mo/PPh₃ reduces nitro to nitrene.

  • C–H Insertion: Cu-mediated insertion forms C–N bond.

  • Cyclization: Tautomerization and rearrangement yield diazepinone.

Yield: Up to 85–90% (based on similar substrates).

Functionalization Strategies

Post-Cyclization Sulfur Incorporation

For substrates where direct synthesis is challenging:

  • Suzuki Coupling: Introduce 4-(methylsulfanyl)phenyl boronic acid to a halogenated diazepinone precursor.

  • Thiol-Ene Reaction: React diazepinone with methyl disulfide under UV light.

Limitations: Lower yields (50–60%) due to steric hindrance.

Comparative Analysis of Methods

ParameterThermal CyclizationCatalytic Cascade
Yield 80–86%85–90%
Temperature 240–250°C110°C
Catalyst NoneMo/Cu
Functional Group Tolerance Moderate (risk of S-oxidation)High (N₂ atmosphere protects S)
Scalability IndustrialLab-scale

Critical Considerations

  • Stability of Methylsulfanyl Group: Requires inert conditions to prevent oxidation to sulfoxide/sulfone. Catalytic methods (110°C under N₂) are preferable.

  • Regioselectivity: Ortho-substitution on the phenyl ring directs cyclization; para-substituents may require protecting groups.

  • Purification: Silica gel chromatography effectively isolates the product (Rf ≈ 0.3 in ethyl acetate/hexane) .

Chemical Reactions Analysis

Types of Reactions

3,3,7,8-tetramethyl-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the diazepin ring .

Scientific Research Applications

3,3,7,8-tetramethyl-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3,7,8-tetramethyl-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

The target compound’s properties and activities are influenced by substituent variations. Below is a systematic comparison with key analogs:

Substituent Effects on Physical and Chemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Observations Reference
Target Compound 3,3,7,8-tetramethyl, 11-(4-methylsulfanylphenyl) Not reported Not reported Likely higher steric hindrance than dimethyl analogs; sulfur enhances lipophilicity.
5m 3,3-dimethyl, 11-(p-methylthiobenzoyl) 233–234 77 Lower steric bulk; benzoyl group may reduce solubility vs. direct phenyl linkage.
4d (3,3-dimethyl-11-(4-nitrophenyl)) 4-nitrophenyl 271–273 Not reported Electron-withdrawing nitro group increases melting point (polar interactions).
4b (11-(4-chlorophenyl)) 4-chlorophenyl 238–240 Not reported Chlorine’s electronegativity enhances stability; moderate mp.
3-(4-Methoxyphenyl)-11-(4-CF3-phenyl) 4-methoxyphenyl, 4-trifluoromethylphenyl Not reported Not reported Methoxy (electron-donating) vs. CF3 (electron-withdrawing) creates electronic contrast.
FC2 (7-benzoyl-11-(1H-indol-3-yl)) Indole substituent Not reported Not reported Cytotoxic at 10 μM in cancer cells; tolerated in normal fibroblasts.
Key Trends:
  • Electron-withdrawing groups (e.g., NO₂, CF₃) increase melting points due to dipole interactions .
  • Biological activity : Substituents like indole (FC2) confer selective cytotoxicity, suggesting the target’s methylsulfanyl group could modulate similar effects through hydrophobic binding .

Biological Activity

The compound 3,3,7,8-tetramethyl-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS No. 31919528) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H28N2OS
  • Molecular Weight : 392.56 g/mol
  • Structure : The compound features a dibenzo[1,4]diazepine core with various substituents that may influence its biological activity.
PropertyValue
Molecular FormulaC24H28N2OS
Molecular Weight392.56 g/mol
CAS Number31919528

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on 3,3,7,8-tetramethyl-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is limited, related compounds have shown effectiveness against various bacterial strains.

Case Study: Related Compounds

Research on derivatives of dibenzo[1,4]diazepines has demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. For instance:

  • A study reported a derivative exhibiting an MIC (Minimum Inhibitory Concentration) of 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .

Anticancer Activity

The potential anticancer properties of this compound are particularly noteworthy. In vitro studies on structurally similar compounds have shown promising results in inhibiting the proliferation of cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Dibenzo[1,4]diazepine derivativeHeLa226
Dibenzo[1,4]diazepine derivativeA549242.52

The exact mechanism of action for 3,3,7,8-tetramethyl-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific protein targets involved in cell proliferation and apoptosis pathways.

In Silico Studies

Computational studies suggest that similar compounds can effectively bind to key regulatory proteins in cancer cells. For example:

  • An in silico analysis indicated strong interactions between flavonoid derivatives and the AgrA protein in S. aureus, suggesting a potential pathway for antimicrobial action .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this dibenzo[b,e][1,4]diazepin-1-one derivative?

  • Methodology :

  • Synthesis : Optimize stepwise condensation of substituted benzophenones with diamines under controlled pH and temperature (e.g., reflux in anhydrous ethanol with catalytic acetic acid). Monitor reaction progress via TLC or HPLC .

  • Characterization : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR (1H/13C) for stereochemical analysis, and X-ray crystallography for definitive structural elucidation. For crystallography, employ monoclinic systems (e.g., space group P2₁/c) with Cu-Kα radiation (λ = 1.54178 Å) to resolve intramolecular hydrogen bonding .

  • Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

    • Example Data Table :
ParameterValue (Example from Analogous Compound)Reference
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell (Å)a = 10.684, b = 16.973, c = 11.174
β Angle (°)101.49

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodology :

  • Cross-Validation : Compare NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .
  • Dynamic Effects : Assess temperature-dependent NMR to detect conformational flexibility (e.g., chair-boat transitions in the diazepine ring) .
  • Crystallographic Refinement : Use R factor (< 0.05) and wR factor (< 0.10) metrics to validate X-ray data against computational models .

Advanced Research Questions

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

  • Methodology :

  • Analog Synthesis : Introduce substituents at positions 3,7,8 (methyl groups) and 11 (aryl group) to evaluate steric/electronic effects. Use regioselective alkylation or Suzuki-Miyaura coupling for functionalization .
  • Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease targets). Apply dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) to correlate activity with structural features .
  • Data Integration : Use multivariate analysis (PCA or PLS) to link physicochemical properties (logP, polar surface area) with bioactivity .

Q. How can computational models predict environmental fate and degradation pathways of this compound?

  • Methodology :

  • In Silico Tools : Apply EPI Suite™ to estimate biodegradation (BIOWIN models) and hydrolysis rates. Use ChemAxon or Gaussian for pKa and logD calculations .
  • Metabolic Pathways : Simulate oxidative degradation (e.g., CYP450-mediated) via MetaSite or GLORYx platforms. Validate with LC-MS/MS in microsomal assays .
  • Ecotoxicity : Use ECOSAR to predict acute/chronic toxicity to aquatic organisms (e.g., Daphnia magna) .

Q. What strategies address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodology :

  • Physiologically Based Pharmacokinetics (PBPK) : Model absorption/distribution using GastroPlus™, incorporating logP, solubility, and plasma protein binding .
  • Species-Specific Factors : Adjust metabolic clearance rates (e.g., hepatic microsomal stability in rodents vs. humans) .
  • Formulation Optimization : Test nanocrystalline or lipid-based delivery systems to enhance bioavailability if low solubility is observed .

Methodological Framework for Research Proposals

  • Theoretical Linkage : Anchor studies to diazepine pharmacology or heterocyclic chemistry frameworks (e.g., electron-deficient ring systems as kinase inhibitors) .
  • Experimental Replication : Revisit prior synthetic routes (e.g., ) with advanced catalysts (e.g., Pd-NHC complexes) to improve yields .
  • Ethical Compliance : Adhere to in vitro research guidelines per (non-FDA approval status) and avoid in vivo testing without institutional approval .

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